molecular formula C17H17N3O2S B14976839 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide

4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B14976839
M. Wt: 327.4 g/mol
InChI Key: OJVXTGVSDCDAEX-UHFFFAOYSA-N
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Description

4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound that features a benzothiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the pyridine moiety and the butanamide side chain. Key steps may include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Attachment of Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of Butanamide Side Chain: This step involves the acylation of the intermediate compound with butanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound may be used as a probe to study biological pathways and interactions.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: Lacks the pyridine moiety, which may result in different biological activities.

    N-(pyridin-3-ylmethyl)butanamide: Lacks the benzothiazole ring, affecting its chemical reactivity and applications.

Uniqueness

The presence of both the benzothiazole and pyridine rings in 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide makes it unique, providing a combination of properties that can be fine-tuned for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C17H17N3O2S/c21-16(19-12-13-5-3-9-18-11-13)8-4-10-20-17(22)14-6-1-2-7-15(14)23-20/h1-3,5-7,9,11H,4,8,10,12H2,(H,19,21)

InChI Key

OJVXTGVSDCDAEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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